BenchChemオンラインストアへようこそ!

Anticancer agent 189

Colorectal Cancer AKT1 Inhibition Nannocystin SAR

Anticancer agent 189 is a highly potent, synthetic nannocystin derivative for CRC research. It demonstrates sub-nanomolar AKT1 inhibition, with validated activity in PDX (4-8 mg/kg i.p.) and PDO models (IC50 3.68–28.93 nM). Its exceptional potency and defined in vivo regimen make it a superior choice for translational studies, ensuring robust, reproducible results.

Molecular Formula C42H56N4O10
Molecular Weight 776.9 g/mol
Cat. No. B15138404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 189
Molecular FormulaC42H56N4O10
Molecular Weight776.9 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)OC(C(C=CC=C(C(CC2C(O2)(C(=O)N1C)C)OC)C)C)C3=CC=CC=C3)C(C)(C)O)CC4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C42H56N4O10/c1-10-25(2)34-38(48)43-31(23-28-19-21-30(22-20-28)46(52)53)37(47)44-36(41(5,6)51)39(49)55-35(29-17-12-11-13-18-29)27(4)16-14-15-26(3)32(54-9)24-33-42(7,56-33)40(50)45(34)8/h11-22,25,27,31-36,51H,10,23-24H2,1-9H3,(H,43,48)(H,44,47)/b16-14+,26-15+/t25-,27+,31+,32+,33-,34-,35-,36+,42+/m0/s1
InChIKeyWMTGYLQKDXUGMD-KTFVFIRUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anticancer Agent 189: A Nitroaromatic Nannocystin Derivative Targeting AKT1 for Colorectal Cancer Research


Anticancer agent 189 (compound 4) is a synthetic nitroaromatic nannocystin derivative featuring a 21-membered macrocyclic depsipeptide scaffold [1]. The compound acts as a targeted inhibitor of AKT1, a key kinase in the PI3K/AKT signaling pathway frequently dysregulated in colorectal cancer (CRC) [2]. With a molecular formula of C42H56N4O10 and a molecular weight of 776.9 g/mol, this research-grade small molecule exhibits sub-nanomolar to low nanomolar potency against multiple CRC cell lines and patient-derived models [3].

Why Nannocystin Derivatives and AKT1 Inhibitors Cannot Be Substituted for Anticancer Agent 189


Nannocystin analogs exhibit dramatic potency variations despite minor structural modifications, as demonstrated by the 4.6‑fold difference in IC50 between compound 4 and compound 3 against HCT8 colorectal cancer cells [1]. Furthermore, AKT1 inhibitors differ substantially in cellular context‑dependent activity; for instance, the clinical‑stage pan‑AKT inhibitor MK‑2206 requires micromolar concentrations to inhibit HCT116 cell growth, whereas Anticancer agent 189 achieves potent inhibition at low nanomolar concentrations [2]. These disparities underscore that in‑class compounds cannot be freely interchanged without compromising experimental reproducibility and translational relevance.

Quantitative Differentiation Evidence for Anticancer Agent 189 Against Closest Analogs


Superior In Vitro Potency Against Colorectal Cancer Cell Lines Compared to Closely Related Nannocystin Analogs

In a direct head-to-head comparison, Anticancer agent 189 (compound 4) demonstrated markedly lower IC50 values than its synthetic analogs compound 2 and compound 3 in two colorectal cancer cell lines. In HCT8 cells, compound 4 achieved an IC50 of 1.265 nM, compared to 2.235 nM for compound 2 and 5.767 nM for compound 3. In HCT116 cells, compound 4 exhibited an IC50 of 1.647 nM, versus 9.473 nM for compound 2 and 2.069 nM for compound 3 [1].

Colorectal Cancer AKT1 Inhibition Nannocystin SAR

Nanomolar Potency in HCT116 Cells Contrasts with Micromolar Activity of Clinical AKT Inhibitor MK-2206

When benchmarked against the clinical‑stage pan‑AKT inhibitor MK‑2206, Anticancer agent 189 exhibits a striking potency advantage in the HCT116 colorectal cancer cell line. While Anticancer agent 189 inhibits HCT116 viability with an IC50 of 1.647 nM [1], MK‑2206 requires a concentration of 7.5 μM (7,500 nM) to achieve comparable growth inhibition [2].

AKT Inhibitor Comparison Colorectal Cancer Cell Viability

Comparable Potency to Natural Nannocystin A but with Improved Synthetic Accessibility

Anticancer agent 189 exhibits antiproliferative activity against HCT116 cells that is comparable to the natural product nannocystin A. In separate studies, Anticancer agent 189 displays an IC50 of 1.647 nM [1], while nannocystin A shows an IC50 of 1.2 nM [2].

Nannocystin HCT116 Synthetic Derivative

Dose-Dependent Tumor Growth Inhibition in Patient-Derived Xenograft Model Without Significant Body Weight Loss

In a patient-derived xenograft (PDX) mouse model of colorectal cancer, Anticancer agent 189 administered intraperitoneally at 4 mg/kg or 8 mg/kg every other day for 12 doses produced a dose‑dependent reduction in tumor growth compared to vehicle‑treated controls, with no significant change in body weight observed [1].

In Vivo Efficacy Patient-Derived Xenograft Colorectal Cancer

Potent Inhibition of Patient-Derived Colorectal Cancer Organoids at Low Nanomolar Concentrations

Anticancer agent 189 exhibited potent inhibitory activity against three independent patient‑derived CRC organoids (PDOs), with IC50 values of 3.68 nM, 28.93 nM, and 11.81 nM [1].

Patient-Derived Organoids Colorectal Cancer 3D Culture

AKT1-Dependent Anti-CRC Activity Confirmed by Knockdown and Overexpression Studies

Mechanistic studies established AKT1 as a direct target of Anticancer agent 189. Cellular thermal shift assay (CETSA) confirmed target engagement, while genetic knockdown of AKT1 reduced the compound's efficacy, and AKT1 overexpression enhanced its anti‑CRC effects in HCT8 and HCT116 cells [1].

Target Validation AKT1 Mechanism of Action

Recommended Research and Industrial Application Scenarios for Anticancer Agent 189


Preclinical Development of AKT1-Targeted Therapies for Colorectal Cancer

Utilize Anticancer agent 189 as a chemical probe to interrogate AKT1‑dependent signaling pathways in CRC cell lines and PDX models. The compound's validated target engagement and sub‑nanomolar potency in CRC cells [1] make it an ideal tool for mechanism‑of‑action studies and for benchmarking novel AKT1 inhibitors in head‑to‑head comparisons.

Screening and Validation of Nannocystin Derivatives in 3D Organoid Models

Employ Anticancer agent 189 as a reference compound when evaluating new nannocystin analogs in patient‑derived organoid (PDO) assays. Its demonstrated activity across multiple CRC PDOs (IC50 3.68–28.93 nM) [1] provides a benchmark for assessing the translational potential of next‑generation macrocyclic inhibitors.

In Vivo Efficacy Testing in Patient-Derived Xenograft Models of CRC

Leverage the established in vivo dosing regimen (4–8 mg/kg i.p., every other day) and the favorable safety profile (no significant body weight loss) [1] to evaluate Anticancer agent 189 alone or in combination with standard‑of‑care chemotherapeutics in PDX models, providing critical data for IND‑enabling studies.

Mechanistic Studies of AKT1-Dependent Signaling Pathways in CRC

Apply Anticancer agent 189 in genetic perturbation experiments (knockdown/overexpression) to dissect AKT1‑specific contributions to CRC cell proliferation, apoptosis, and senescence. The compound's validated AKT1 dependency [1] ensures that observed phenotypic effects are attributable to pathway‑specific inhibition rather than off‑target activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anticancer agent 189

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.